Sodium 1-hexanesulfonate monohydrate
Overview
Description
Sodium 1-hexanesulfonate monohydrate, also known as 1-hexanesulfonic acid sodium salt monohydrate, has the chemical formula CH₃(CH₂)₄CH₂SO₃Na · H₂O. Its CAS number is 207300-91-2, and its molecular weight is 206.24 g/mol. This compound serves as an ion pair reagent, commonly employed in the analysis of small organic compounds, pharmaceutical products, and metabolites using high-performance liquid chromatography (HPLC) .
Synthesis Analysis
Sodium 1-hexanesulfonate monohydrate can be synthesized through various methods. One notable approach involves the coupling of aldehydes or ketones with amines, using triethyl phosphate as a reactant. This reaction efficiently yields alpha-aminophosphonates, which find applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of Sodium 1-hexanesulfonate monohydrate consists of a hexane chain (CH₃(CH₂)₄CH₂) with a sulfonic acid group (SO₃Na) attached. The monohydrate form includes a water molecule (H₂O) .
Chemical Reactions Analysis
- Polynuclear Oxidobismuth Sulfonates : Sodium 1-hexanesulfonate monohydrate can react with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO to yield polynuclear oxidobismuth sulfonates .
Physical And Chemical Properties Analysis
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Sodium 1-hexanesulfonate monohydrate is widely used as an ion-pairing reagent in HPLC . This application is crucial for the analysis of small organic compounds , pharmaceutical products, and metabolites. Its role in HPLC enhances the separation of compounds that are otherwise difficult to distinguish, making it invaluable in both qualitative and quantitative analysis.
Catalyst for Synthesis of Alpha-Aminophosphonates
This compound serves as an efficient catalyst in the synthesis of alpha-aminophosphonates . This reaction typically involves the coupling of aldehydes or ketones with an amine and triethyl phosphate. The resulting alpha-aminophosphonates are important due to their biological activity and potential use in medicinal chemistry.
Synthesis of Amidoalkyl Naphthols
Sodium 1-hexanesulfonate monohydrate can be used to catalyze the three-component reaction of β-naphthol, aldehydes, and urea to synthesize amidoalkyl naphthols . These compounds have various applications, including as intermediates in the synthesis of pharmacologically active molecules.
Preparation of Polynuclear Oxidobismuth Sulfonates
In research, this compound is utilized to prepare polynuclear oxidobismuth sulfonates . These are synthesized by reacting with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO. Such compounds are studied for their structural properties and potential catalytic activities.
Suzuki Coupling Reactions
As a base, Sodium 1-hexanesulfonate monohydrate is used in organic coupling reactions , such as Suzuki coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and the production of various chemical compounds.
Capillary Electrophoresis Analysis of Peptides
Lastly, it is involved in high-performance capillary electrophoresis analysis of peptides . This technique is similar to HPLC in its use for separating compounds, but it uses a capillary tube and an electric field to separate substances based on their charge and size. This application is particularly useful in the field of proteomics and peptide research.
Mechanism of Action
Future Directions
properties
IUPAC Name |
sodium;hexane-1-sulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGFJYKZGFGSQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635692 | |
Record name | Sodium hexane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-hexanesulfonate monohydrate | |
CAS RN |
207300-91-2 | |
Record name | Sodium hexane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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